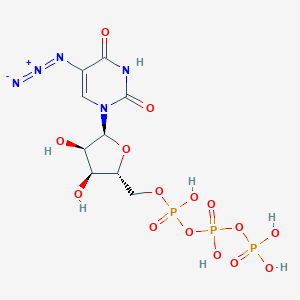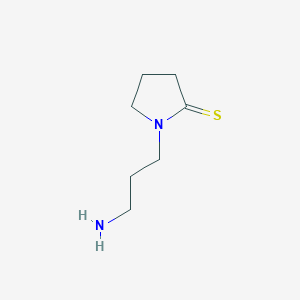
1-(3-Aminopropyl)pyrrolidine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminopropyl)pyrrolidine-2-thione, commonly known as APPT, is a sulfur-containing heterocyclic compound that belongs to the class of thiazolidine derivatives. APPT has gained attention in scientific research due to its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and infectious diseases.
作用機序
The mechanism of action of APPT is not fully understood. However, it has been suggested that APPT exerts its therapeutic effects by modulating various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. APPT has also been shown to interact with various proteins, including caspases, Bcl-2 family proteins, and p53.
生化学的および生理学的効果
APPT has been shown to have various biochemical and physiological effects. In cancer research, APPT has been found to induce apoptosis by activating caspases and suppressing Bcl-2 family proteins. APPT has also been shown to inhibit angiogenesis by reducing the expression of VEGF and MMP-9. In neurodegenerative disease research, APPT has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes. APPT has also been shown to reduce inflammation by suppressing the expression of pro-inflammatory cytokines. In infectious disease research, APPT has been found to inhibit the replication of viruses and bacteria by interfering with their nucleic acid synthesis.
実験室実験の利点と制限
APPT has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for long periods. However, APPT has some limitations for lab experiments. It is toxic at high concentrations and requires careful handling. It also has low solubility in water, which can affect its bioavailability.
将来の方向性
There are several future directions for APPT research. In cancer research, APPT can be further studied for its potential as a chemotherapeutic agent. In neurodegenerative disease research, APPT can be further studied for its potential as a neuroprotective agent. In infectious disease research, APPT can be further studied for its potential as an antiviral and antibacterial agent. APPT can also be modified to improve its solubility and reduce its toxicity. Additionally, APPT can be studied for its potential as a drug delivery system for targeted therapy.
Conclusion
In conclusion, APPT is a sulfur-containing heterocyclic compound that has shown potential therapeutic effects in various scientific research studies. APPT can be synthesized using various methods, and its mechanism of action is not fully understood. APPT has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for APPT research, including its potential as a chemotherapeutic agent, neuroprotective agent, and antiviral and antibacterial agent. APPT has the potential to be a valuable tool in scientific research and drug development.
合成法
APPT can be synthesized using various methods, including the reaction of 3-aminopropylamine with carbon disulfide, followed by cyclization with formaldehyde. Another method involves the reaction of 3-aminopropylamine with thioglycolic acid, followed by cyclization with formaldehyde. The yield of APPT using these methods ranges from 30% to 70%.
科学的研究の応用
APPT has shown potential therapeutic effects in various scientific research studies. In cancer research, APPT has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neurodegenerative disease research, APPT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious disease research, APPT has been found to have antiviral and antibacterial effects by inhibiting the replication of viruses and bacteria.
特性
CAS番号 |
104186-87-0 |
|---|---|
製品名 |
1-(3-Aminopropyl)pyrrolidine-2-thione |
分子式 |
C7H14N2S |
分子量 |
158.27 g/mol |
IUPAC名 |
1-(3-aminopropyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C7H14N2S/c8-4-2-6-9-5-1-3-7(9)10/h1-6,8H2 |
InChIキー |
FISOHIAIJVNMGI-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1)CCCN |
正規SMILES |
C1CC(=S)N(C1)CCCN |
同義語 |
2-Pyrrolidinethione, 1-(3-aminopropyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI)](/img/structure/B12072.png)
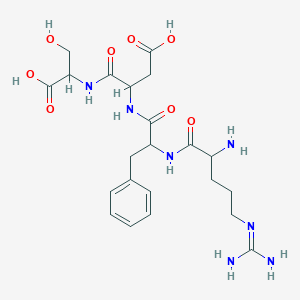
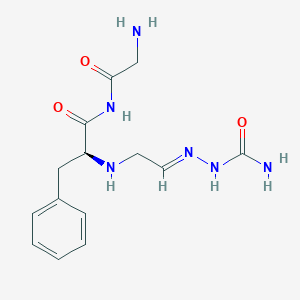
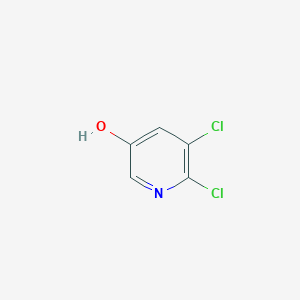
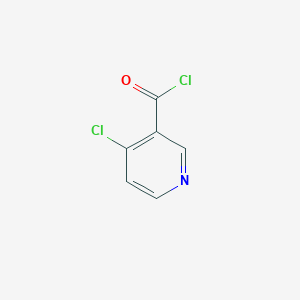
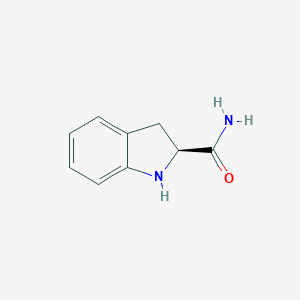
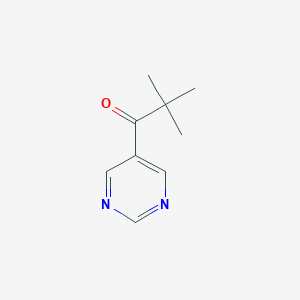
![8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12087.png)
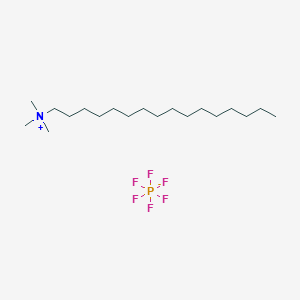
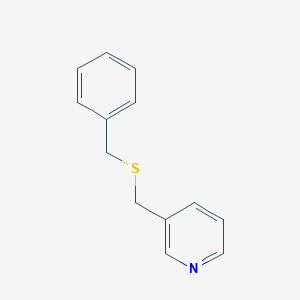
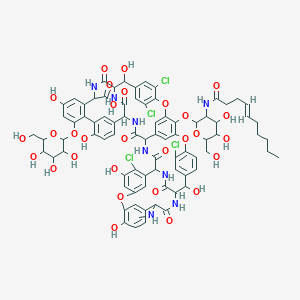
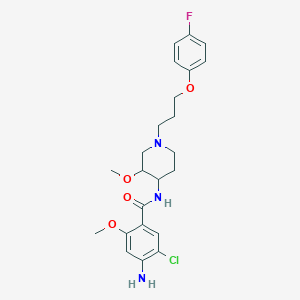
![[2,2':6',2''-Terpyridine]-4'-carbaldehyde](/img/structure/B12096.png)
